REACTION_CXSMILES
|
O=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][CH2:4][CH2:3]1.BrN1C(=[O:22])CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[C:5]([OH:22])=[CH:4][CH:3]=1
|
Name
|
4
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCCC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1000 ml 3-neck flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser with nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from 220 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with several portions of warm water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo in the presence of P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2C3=CC=CC=C3C=CC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH2:5][CH2:4][CH2:3]1.BrN1C(=[O:22])CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:2]1[C:15]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[C:5]([OH:22])=[CH:4][CH:3]=1
|
Name
|
4
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCCC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1000 ml 3-neck flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser with nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from 220 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with several portions of warm water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo in the presence of P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2C3=CC=CC=C3C=CC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |